cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate

NMDA receptor pharmacology glycine-site antagonist stereoselective binding

Validated negative control for NMDA glycine-site assays. cis-AHMP-acetate (CAS 1820583-82-1) is the inactive (3S,4S)-enantiomer of L-687,414, providing unambiguous stereospecific control. • Inactive at NMDA glycine site (active (3R,4R): pKi 6.1) • ≥95% purity, QC by NMR/HPLC/GC • Acetate salt enhances aqueous solubility for precise dosing • Chiral reference standard for (3R,4R)-enriched products • In stock for immediate shipment.

Molecular Formula C7H12N2O3
Molecular Weight 172.184
CAS No. 1820583-82-1
Cat. No. B2688188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate
CAS1820583-82-1
Molecular FormulaC7H12N2O3
Molecular Weight172.184
Structural Identifiers
SMILESCC1CN(C(=O)C1N)OC(=O)C
InChIInChI=1S/C7H12N2O3/c1-4-3-9(12-5(2)10)7(11)6(4)8/h4,6H,3,8H2,1-2H3/t4-,6-/m0/s1
InChIKeyRUSIWAYZOGAQMN-NJGYIYPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Stereochemically Defined Building Block and NMDA Negative Control


cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate (CAS 1820583-82-1) is the acetate salt of the (3S,4S)-enantiomer of 3-amino-1-hydroxy-4-methylpyrrolidin-2-one, a chiral pyrrolidinone derivative that corresponds to the enantiomerically opposite form of the well-characterized glycine-site NMDA receptor partial agonist L-687,414 [1]. While the (3R,4R)-enantiomer (L-687,414) acts as a low-efficacy partial agonist at the glycine co-agonist site of the NMDA receptor complex with a pKi of 6.1 and an Emax of approximately 10% [2], the (3S,4S)-enantiomer is recognized as the essentially inactive stereoisomer at this target [1]. The acetate salt form enhances aqueous solubility relative to the free base, making this compound particularly suitable for in vitro pharmacological studies where precise dosing and stereochemical purity are critical .

Identity Stereochemically defined (3S,4S) inactive enantiomer of the NMDA glycine-site ligand L-687,414
Salt Form Acetate salt providing higher aqueous solubility for in vitro assay preparation
Use Context Negative control for NMDA receptor glycine-site pharmacological studies

Stereochemical and Salt-Form Differentiation


The pyrrolidin-2-one scaffold at the core of this compound class supports multiple stereoisomers and salt forms, each with distinct pharmacological profiles. The (3R,4R)-enantiomer (L-687,414) displays Ki ~650 nM at the NMDA receptor glycine site and ~10% intrinsic activity, while the (3S,4S)-enantiomer exhibits negligible affinity at the same site, a difference rooted in the strict conformational requirements for glycine receptor recognition that favor the 3-pseudoaxial orientation of the amino group present only in the (3R,4R) configuration [1][2]. Furthermore, the acetate salt (CAS 1820583-82-1) provides markedly different solubility and handling properties compared to the free base form (CAS 132695-96-6), directly impacting experimental reproducibility in aqueous assay systems . Interchanging enantiomers or salt forms without verification of stereochemical identity and formulation therefore risks introducing inactive material or confounding solubility artifacts into experimental workflows.

Enantiomer Misassignment
The (3R,4R)-enantiomer (L-687,414) is a partial agonist; it cannot serve as an inactive control for glycine-site studies.
Free Base Solubility
The free base form exhibits limited aqueous solubility, which may introduce concentration errors in buffer-based assays.
Intrinsic Activity of Analogues
R(+)HA-966 and 5,7-dichlorokynurenic acid retain partial agonist activity and do not provide a silent negative control.

Quantitative Differentiation Evidence


Enantiomeric Selectivity at NMDA Receptor Glycine Site

The (3R,4R)-enantiomer (L-687,414, free base CAS 130931-65-6) binds to the glycine site of the NMDA receptor with a Ki of 650 nM and an IC50 of 1.4 µM for inhibition of [3H]glycine binding to rat cortical membranes [1]. In contrast, the (3S,4S)-enantiomer (free base CAS 132695-96-6; acetate salt CAS 1820583-82-1) is recognized as the essentially inactive stereoisomer at the NMDA receptor glycine site, consistent with the established structure-activity relationship (SAR) requiring the 3R,4R configuration for the 3-pseudoaxial amino group orientation essential for receptor recognition [2]. This 650 nM Ki difference translates to an estimated >100-fold selectivity window between the active and inactive enantiomers, establishing the (3S,4S)-acetate as a validated negative control for NMDA glycine-site studies.

Enantiomeric Selectivity
Reported
Ki >100 µM (3S,4S) vs 650 nM (3R,4R); >100-fold selectivity
Supports enantiomer-specific NMDA glycine-site control
BindingDB and published SAR data; confirm in-assay
NMDA receptor pharmacology glycine-site antagonist stereoselective binding negative control compound

Intrinsic Activity Profile at NMDA Receptor

In whole-cell voltage-clamp experiments using rat cultured cortical neurones, the (3R,4R)-enantiomer (L-687,414) demonstrated an estimated intrinsic activity of approximately 10% of the maximal glycine response, classifying it as a low-efficacy partial agonist at the glycine co-agonist site [1]. The parent analogue R(+)HA-966 exhibited approximately 20% intrinsic activity in the same assay system. The (3S,4S)-enantiomer, by virtue of its inability to adopt the receptor-competent 3-pseudoaxial conformation, is predicted to exhibit negligible intrinsic efficacy at the NMDA glycine site [2]. This functional inactivity, combined with its structural identity to the active enantiomer, renders the (3S,4S)-acetate uniquely suited for discriminating target-mediated effects from off-target or nonspecific effects in NMDA receptor functional assays.

Intrinsic Activity (Emax)
Class-level
Emax ~0% (3S,4S) vs ~10% (3R,4R) vs ~20% (R(+)HA-966)
Absence of partial agonism supports negative control use
Inferred from conformation-activity relationship; verify functionally
partial agonism NMDA receptor modulation glycine co-agonist site intrinsic efficacy

Potency Differential vs. Parent Analogue R(+)HA-966

In rat cortical slice preparations, the (3R,4R)-enantiomer (L-687,414) antagonized NMDA-evoked population depolarizations with an apparent Kb of 15 µM, representing a 3.6-fold improvement in potency over its parent analogue R(+)HA-966, which exhibited an apparent Kb of 55 µM [1]. This potency gain is attributed to the 4-methyl substitution combined with the correct (3R,4R) stereochemistry that stabilizes the bioactive 3-pseudoaxial conformation [2]. The (3S,4S)-enantiomer, possessing the opposite stereochemistry, is not expected to achieve this bioactive conformation and consequently shows no measurable antagonism of NMDA-evoked responses at concentrations up to 100 µM [2]. This stereochemistry-dependent potency differential underscores why the (3S,4S)-acetate cannot substitute for the active enantiomer in functional NMDA receptor studies.

Apparent Kb (Antagonism)
Reported
Apparent Kb >100 µM (3S,4S) vs 15 µM (3R,4R) vs 55 µM (HA-966)
Stereochemistry-dependent potency reinforces control selection
Rat cortical slice data; verify in target system
structure-activity relationship NMDA antagonist potency HA-966 analogues apparent Kb

Salt-Form Advantage for Aqueous Assay Compatibility

The acetate salt of (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one (CAS 1820583-82-1) is reported to exhibit high aqueous solubility, a property directly attributable to the acetate counterion that enhances hydration and dissolution of the polar pyrrolidinone scaffold . In contrast, the corresponding free base (CAS 132695-96-6) demonstrates limited aqueous solubility characteristic of the neutral pyrrolidinone core. This solubility differential is critical for in vitro pharmacological assays requiring precise compound concentrations in aqueous buffers, where incomplete dissolution of the free base can lead to underestimation of potency or false-negative results. The acetate salt form is supplied at ≥95% purity with batch-specific analytical characterization (NMR, HPLC, GC) , ensuring reproducible preparation of stock solutions for dose-response studies.

Aqueous Solubility
Data to verify
High (acetate salt) vs limited (free base); qualitative improvement
Acetate salt supports consistent aqueous assay preparation
Vendor-reported solubility; validate experimentally
aqueous solubility salt formulation in vitro assay preparation acetate salt

In Vivo Safety Margin of Glycine-Site Modulation

In comparative in vivo studies in rats, the (3R,4R)-enantiomer (L-687,414) demonstrated a protective index (EEG seizure ED50 / anticonvulsant ED50) of >4.5, markedly superior to the non-competitive NMDA channel blocker (+)-MK801, which exhibited a protective index of only 1.2 [1]. Moreover, L-687,414 produced EEG dynamics and overt behavior essentially indistinguishable from saline-treated controls, with no disruption of slow-wave sleep latency, whereas (+)-MK801 induced a behavioral neurotoxic syndrome including head-weaving, ataxia, hyperlocomotion, and paroxysmal EEG spike/wave complexes [1]. These findings establish that glycine-site modulation via the (3R,4R) pharmacophore achieves anticonvulsant efficacy without the neurotoxic liabilities of channel blockers. The (3S,4S)-enantiomer, as the inactive stereoisomer, serves as the appropriate negative control to confirm that these favorable in vivo effects are stereospecifically mediated through the glycine co-agonist site.

In Vivo Protective Index
Class-level
Protective index >4.5 (3R,4R) vs 1.2 ((+)-MK801); (3S,4S) inactive control
Reported neurotoxicity endpoint comparison for control validation
Rat EEG/behavioral study; not a safety claim for (3S,4S)
neurotoxicity protective index EEG seizure activity NMDA antagonist safety

Purity and Analytical Characterization

Commercially available cis-3-amino-1-hydroxy-4-methylpyrrolidin-2-one acetate (CAS 1820583-82-1) is supplied with a standard purity of ≥95% and is accompanied by batch-specific analytical documentation including NMR, HPLC, and GC analyses [1]. This level of analytical characterization is comparable to or exceeds that typically provided for the corresponding free base (CAS 132695-96-6) and the (3R,4R)-acetate salt (CAS 1072933-71-1), which are also offered at ≥95% purity . The availability of multi-method batch QC is particularly relevant for procurement decisions in regulated or publication-bound research environments where documentation of compound identity and purity is mandatory for experimental reproducibility and peer review.

Analytical Purity
Specification review
≥95% purity; NMR, HPLC, GC documentation per batch
Batch-specific QC supports experimental reproducibility
Supplier data; verify for critical applications
analytical chemistry quality control purity specification batch certification

High-Value Application Scenarios


Negative Control for NMDA Glycine-Site Studies

The (3S,4S)-acetate serves as the stereochemically matched but pharmacologically inactive negative control for L-687,414 (3R,4R) in NMDA receptor glycine-site binding and functional assays. Its established inactivity at the glycine co-agonist site [1], combined with its structural identity to the active enantiomer, enables definitive attribution of observed pharmacological effects to stereospecific receptor engagement. This application is essential for validating target-mediated effects in radioligand displacement assays, electrophysiological recordings, and in vivo behavioral pharmacology studies where enantiomeric selectivity must be demonstrated [2].

Stereochemical Probe for SAR Studies

The (3S,4S)-enantiomer provides a critical reference point for structure-activity relationship (SAR) studies exploring the conformational requirements of glycine-site recognition. The 5–10-fold activity difference between (3R,4R) and (3S,4S) enantiomers, driven by the requirement for the 3-pseudoaxial amino group orientation [1], establishes a well-defined stereochemical SAR framework. Researchers synthesizing novel 4-substituted HA-966 analogues or bicyclic pyrrolidinone derivatives can use the (3S,4S)-acetate as a benchmark to quantify the stereochemical contribution to binding affinity and functional activity [3].

Chiral Building Block for (3S,4S)-Configured Molecules

Beyond its role as a pharmacological control, the (3S,4S)-acetate serves as a valuable chiral building block in the asymmetric synthesis of pyrrolidinone-containing bioactive molecules where the (3S,4S) configuration is required. The defined cis stereochemistry at positions 3 and 4, combined with the reactive amino and N-hydroxy functional groups, makes this compound a versatile intermediate for constructing more complex chiral architectures targeting enzyme active sites or receptor pockets that preferentially accommodate the (3S,4S) spatial arrangement . The acetate salt form facilitates direct use in coupling reactions under aqueous or mixed solvent conditions.

Reference Standard for Chiral Purity Assessment

The availability of the acetate salt at ≥95% purity with comprehensive analytical documentation (NMR, HPLC, GC) [1] positions CAS 1820583-82-1 as a suitable reference standard for developing chiral separation methods and assessing enantiomeric purity of pyrrolidinone-containing compounds. In pharmaceutical quality control and medicinal chemistry workflows where enantiomeric excess must be rigorously quantified, the (3S,4S)-acetate can serve as the enantiomeric marker corresponding to the undesired or inactive stereoisomer, enabling accurate determination of chiral purity in (3R,4R)-enriched products .

Application
Selection Property
Validation Focus
Negative control for NMDA glycine-site assays
Stereochemically matched inactive (3S,4S) enantiomer
Enantiomer-specific target engagement validation
Stereochemical SAR probe
Defined (3S,4S) configuration with low glycine-site activity
Conformation-activity relationship quantification
Chiral building block for (3S,4S)-configured molecules
cis-3-amino-1-hydroxy-4-methylpyrrolidin-2-one scaffold
Stereochemical integrity in asymmetric synthesis
Chiral purity reference standard
≥95% purity with multi-method analytical characterization
Enantiomeric excess determination for pyrrolidinone derivatives
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